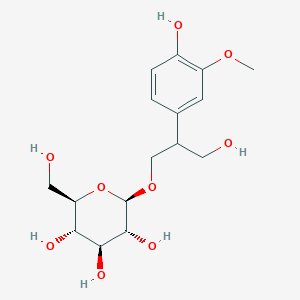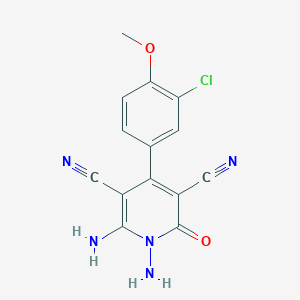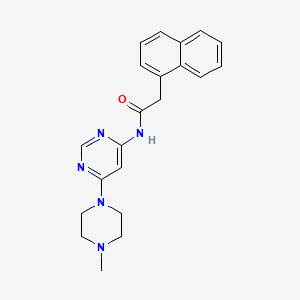
N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide, also known as MNA-715, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This may make it a promising candidate for the treatment of cancer, as well as other diseases that involve abnormal cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide is that it has been shown to have a relatively low toxicity profile, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide. One area of focus could be on further elucidating its mechanism of action, which could help to identify potential therapeutic targets. Another area of research could be on developing more potent derivatives of this compound, which could have greater efficacy as therapeutic agents. Additionally, studies could be conducted to investigate the potential of this compound as a treatment for other diseases, such as autoimmune disorders or infectious diseases.
Métodos De Síntesis
The synthesis of N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide involves several steps, including the reaction of 4-methylpiperazine with 2-chloro-6-(4-nitrophenyl)pyrimidine, followed by reduction of the resulting compound with palladium on carbon. This is then reacted with 2-naphthoic acid to yield the final product.
Aplicaciones Científicas De Investigación
N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide has been studied for its potential applications in a variety of scientific fields. One area of research has focused on its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-25-9-11-26(12-10-25)20-14-19(22-15-23-20)24-21(27)13-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,14-15H,9-13H2,1H3,(H,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNKYSWHXZEERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

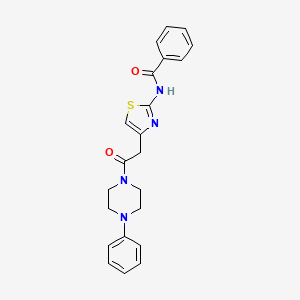
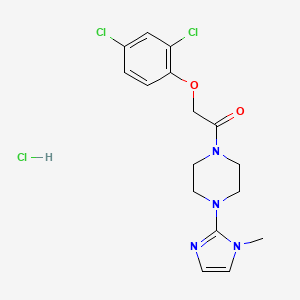

![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2944816.png)



![5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2944822.png)
